2-Butylsulfonylpyridine
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Overview
Description
2-Butylsulfonylpyridine is a chemical compound that has shown promising applications in scientific research. It is a pyridine-based compound that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-Butylsulfonylpyridine as an inhibitor of CK2 involves binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, thus inhibiting its activity. The binding of 2-Butylsulfonylpyridine to the ATP-binding site is highly specific, and the compound has been shown to have a higher affinity for CK2 than other kinases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Butylsulfonylpyridine as a CK2 inhibitor have been extensively studied. In cancer cells, inhibition of CK2 by 2-Butylsulfonylpyridine has been shown to induce cell death and reduce tumor growth. In addition, the compound has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Butylsulfonylpyridine in lab experiments is its high specificity for CK2. This specificity allows for the selective inhibition of CK2 without affecting other kinases. However, one of the limitations of using 2-Butylsulfonylpyridine is its low solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the use of 2-Butylsulfonylpyridine in scientific research. One of the most promising directions is the development of new CK2 inhibitors based on the structure of 2-Butylsulfonylpyridine. These inhibitors could have improved specificity and potency, leading to more effective treatments for cancer and other diseases. Another future direction is the use of 2-Butylsulfonylpyridine as a ligand in the synthesis of new metal complexes with potential applications in catalysis and material science.
Conclusion:
In conclusion, 2-Butylsulfonylpyridine is a pyridine-based compound that has shown promising applications in scientific research. Its specificity as a CK2 inhibitor and its potential therapeutic benefits make it an attractive compound for further study. The development of new CK2 inhibitors and the use of 2-Butylsulfonylpyridine as a ligand in the synthesis of new metal complexes are exciting future directions for this compound.
Synthesis Methods
2-Butylsulfonylpyridine can be synthesized using different methods. One of the most common methods is the reaction of 2-bromopyridine with butylsulfinyl chloride in the presence of a base such as potassium carbonate. The reaction yields 2-butylsulfonylpyridine as the main product. Other methods include the reaction of 2-pyridylsulfinyl chloride with butylmagnesium bromide or the reaction of 2-butylsulfonyl chloride with pyridine in the presence of a base.
Scientific Research Applications
2-Butylsulfonylpyridine has been used in various scientific research applications. One of the most significant applications is its use as an inhibitor of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell growth and proliferation. Inhibition of CK2 has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases. 2-Butylsulfonylpyridine has also been used as a ligand in the synthesis of metal complexes that have shown promising applications in catalysis and material science.
properties
CAS RN |
142023-34-5 |
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Product Name |
2-Butylsulfonylpyridine |
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-butylsulfonylpyridine |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 |
InChI Key |
MAMRNPFNNBTNLS-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)C1=CC=CC=N1 |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=CC=N1 |
synonyms |
Pyridine, 2-(butylsulfonyl)- (9CI) |
Origin of Product |
United States |
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